molecular formula C18H20N4O4S2 B2572268 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851978-64-8

4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2572268
CAS No.: 851978-64-8
M. Wt: 420.5
InChI Key: LAUSKRPFJLIWJC-UHFFFAOYSA-N
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Description

The compound “4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Scientific Research Applications

  • Antimicrobial and Antifungal Properties :

    • A study conducted by Desai, Rajpara, and Joshi (2013) synthesized derivatives incorporating the thiazole ring, showing promising in vitro antibacterial and antifungal activities against multiple bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
    • Al-Mutabagani et al. (2021) investigated thiazolyl-ethylidene hydrazino-thiazole derivatives for their antimicrobial and anticancer properties, demonstrating significant effectiveness against Gram-positive and Gram-negative bacteria (Al-Mutabagani et al., 2021).
  • Anticancer Activity :

    • González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes, showing potential in DNA binding, cleavage, and anticancer activity in human tumor cells (González-Álvarez et al., 2013).
    • The synthesis of thiosemicarbazides, triazoles, and Schiff bases by Abdel-Wahab et al. (2008) indicated good antihypertensive α-blocking activity, suggesting a potential for anticancer treatment (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
  • Photodynamic Therapy Applications :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield, indicating its potential for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Antiproliferative Agents :

    • A study by Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, showing significant antimicrobial activity and potential as antiproliferative agents (Abd El-Gilil, 2019).

Future Directions

Thiazole derivatives, such as “4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities.

Biochemical Analysis

Biochemical Properties

4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The benzothiazole moiety in the compound is known to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound may inhibit these enzymes, thereby reducing inflammation. Additionally, it can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can lead to changes in cellular processes, including inflammation, cell proliferation, and apoptosis.

Properties

IUPAC Name

4-[[(4-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-4-26-14-6-5-7-15-16(14)19-18(27-15)21-20-17(23)12-8-10-13(11-9-12)28(24,25)22(2)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUSKRPFJLIWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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